molecular formula C12H17NO B1588288 (2S)-2-(4-Methoxyphenyl)piperidine CAS No. 503561-02-2

(2S)-2-(4-Methoxyphenyl)piperidine

Cat. No.: B1588288
CAS No.: 503561-02-2
M. Wt: 191.27 g/mol
InChI Key: PFEQGLKEECTHNQ-LBPRGKRZSA-N
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Description

(2S)-2-(4-Methoxyphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmacology research. Piperidine rings are a fundamental structural motif in a vast array of bioactive molecules and approved pharmaceuticals . The specific stereochemistry of the (2S) enantiomer makes this compound a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules intended for biological evaluation. Researchers utilize such scaffolds in drug discovery programs, particularly in the development of receptor-targeted therapies. While the specific mechanism of action for this precise molecule is a subject of ongoing investigation, structurally related 4-phenylpiperidine and arylpiperidine analogs have demonstrated potent activity as allosteric modulators of neuronal receptors . For instance, some 4-phenylpyridine derivatives are known to function as positive allosteric modulators (PAMs) at the M1 muscarinic acetylcholine receptor, a key target for cognitive disorders, by modulating agonist affinity . Furthermore, piperidine-based compounds are extensively studied for their potential anticancer properties, with research indicating they can influence crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt . This compound serves as a critical intermediate for researchers exploring these and other mechanisms in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEQGLKEECTHNQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427052
Record name Piperidine, 2-(4-methoxyphenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503561-02-2
Record name Piperidine, 2-(4-methoxyphenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Piperidine Derivatives in Contemporary Organic Synthesis

The piperidine (B6355638) framework is a fundamental component in a multitude of biologically active molecules. nih.govwikipedia.org Its presence is widespread in pharmaceuticals, agrochemicals, and various alkaloids. nih.govijnrd.org This prevalence has rendered the synthesis of substituted piperidines a significant focus of modern organic chemistry. nih.gov

The versatility of the piperidine scaffold stems from its ability to serve as a key structural element in diverse classes of drugs, including analgesics, antipsychotics, and antihistamines. ijnrd.org The specific substitution pattern on the piperidine ring dictates its pharmacological activity, making the development of efficient and selective synthetic methodologies a paramount objective for medicinal chemists. nih.govresearchgate.net Furthermore, piperidine derivatives are not only targets themselves but also serve as crucial intermediates in the synthesis of more complex organic compounds. ijnrd.org They can function as solvents, bases, and catalysts in various chemical transformations. wikipedia.orgijnrd.org

The development of novel methods for the construction of piperidine rings and the introduction of diverse substituents remains an active area of research. nih.govnih.gov Strategies such as hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and multicomponent reactions are continuously being refined to provide access to a wide array of piperidine derivatives with tailored properties. nih.gov

The Importance of Chirality and Stereocontrol in 2 Arylpiperidine Synthesis

The introduction of a substituent at the 2-position of the piperidine (B6355638) ring often creates a chiral center, leading to the existence of enantiomers. Chirality, or the "handedness" of a molecule, is a critical factor in drug design and development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.govsemanticscholar.org The interaction of a drug molecule with its biological target, typically a protein or enzyme, is highly stereospecific. nih.gov

Therefore, the ability to control the stereochemistry during the synthesis of 2-arylpiperidines is of utmost importance. The synthesis of a single, desired enantiomer, known as asymmetric or stereoselective synthesis, is a major goal in modern organic chemistry. nih.gov This avoids the administration of racemic mixtures, where one enantiomer may be inactive or even harmful. nih.govsemanticscholar.org

Achieving high levels of stereocontrol in the synthesis of 2-arylpiperidines presents a significant challenge. Various strategies have been developed to address this, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. rsc.org For instance, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can lead to the stereoselective formation of chiral bicyclic lactams, which can then be converted to enantiomerically pure 2-arylpiperidines. rsc.org The development of such methods is crucial for providing access to enantiomerically pure building blocks for the synthesis of complex, biologically active molecules. researchgate.net

The Research Trajectory and Academic Relevance of 2s 2 4 Methoxyphenyl Piperidine As a Chiral Building Block

Established Synthetic Pathways for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring is a fundamental challenge in organic synthesis, and numerous methods have been developed to achieve this transformation. These strategies often focus on the formation of key carbon-carbon and carbon-nitrogen bonds that define the heterocyclic ring.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines, including the cyclic structures of piperidines. researchgate.net This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For piperidine synthesis, this often involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone.

The intramolecular reductive amination of δ-amino carbonyl compounds is a direct and efficient route to piperidines. This reaction can be performed using a variety of reducing agents, with sodium borohydride (B1222165) and its derivatives being common choices. The process involves the initial formation of a cyclic iminium ion intermediate from the amino carbonyl compound, which is then reduced to the piperidine ring. This method is particularly useful for the synthesis of polysubstituted piperidines. dtic.mil

A notable application of this strategy is in the synthesis of iminosugars, where intramolecular reductive amination of carbohydrate-derived amino aldoses or ketoses provides access to polyhydroxylated piperidines. researchgate.net These reactions are often carried out in aqueous media, highlighting the green chemistry aspects of this methodology. researchgate.net

ReactantsReagentsProductYieldReference
Iodo-pentoses/hexosesFunctionalized aminesN-substituted iminosugars63-95% researchgate.net
δ-amino carbonyl compoundsSodium borohydridePiperidines- dtic.mil

Mannich-Type Reactions in Piperidine Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of a CH-acidic compound with formaldehyde (B43269) and a primary or secondary amine or ammonia. In the context of piperidine synthesis, intramolecular Mannich-type reactions are particularly valuable. These reactions can establish the core piperidine ring system with a high degree of stereocontrol.

A multicomponent, Mannich-type assembly process has been developed for generating novel 2-arylpiperidines. nih.gov This approach can begin with commercially available starting materials and utilize a 4-component reaction to construct the piperidine scaffold. nih.gov The use of a pentenoyl group as both an activator and a readily cleavable protecting group allows for further diversification of the resulting piperidine derivatives. nih.gov

Furthermore, the nitro-Mannich (or aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a versatile tool for the synthesis of functionalized piperidines. researchgate.netfao.org This reaction can be performed diastereoselectively to control the stereochemistry at multiple contiguous centers, leading to highly functionalized piperidine products. fao.org

Reaction TypeKey FeaturesApplicationReference(s)
Multicomponent Mannich-type assembly4-component reaction, use of a cleavable pentenoyl groupSynthesis of diverse 2-arylpiperidines nih.gov
Nitro-Mannich (aza-Henry) reactionDiastereoselective, forms β-nitroaminesSynthesis of functionalized piperidines with multiple stereocenters researchgate.netfao.org

Cyclization Approaches to 2-Arylpiperidines

Acid-mediated cyclization of amido-alkynes is a powerful method for the construction of piperidine rings. This reaction proceeds through the formation of an enamine and subsequent generation of an iminium ion, which then undergoes reduction to form the piperidine. nih.gov This approach allows for the synthesis of polysubstituted piperidines. nih.gov

Intramolecular radical cyclization offers a complementary approach to the synthesis of piperidines. nih.govorganic-chemistry.org These reactions often involve the cyclization of an α-aminoalkyl radical onto an unactivated double bond. rsc.org Various radical initiators can be employed, and the reaction conditions can be tuned to control the stereoselectivity of the cyclization. For instance, the use of tris(trimethylsilyl)silane (B43935) as a radical mediator has been shown to enhance diastereoselectivity in certain cases. organic-chemistry.org This method is effective for producing a variety of piperidine structures, although the formation of linear byproducts can sometimes be a competing process. nih.gov

Radical SourceKey FeaturesApplicationReference(s)
α-aminoalkyl radicalsCyclization onto unactivated double bondsSynthesis of polysubstituted piperidines rsc.org
HaloalkynalsSamarium-catalyzed intramolecular cyclizationSynthesis of piperidine derivatives nih.gov
1,6-enynesTriethylborane-initiated radical cascadeSynthesis of polysubstituted alkylidene piperidines nih.gov

The aza-Heck cyclization has emerged as a powerful method for constructing chiral nitrogen-containing heterocycles, including piperidines. rsc.org This reaction involves the palladium-catalyzed intramolecular coupling of an amine derivative with an alkene. A key feature of this reaction is the use of an activated N-O bond, which serves a similar role to the C-X bond in traditional Heck reactions. rsc.org This methodology has been successfully applied to the enantioselective synthesis of various N-heterocycles. rsc.org

A recent development in this area is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids. organic-chemistry.org This approach provides access to 2-aryldihydropyridinones, which are valuable intermediates for the synthesis of highly functionalized 2-arylpiperidines. organic-chemistry.org The use of a non-phosphine-ligand palladium precatalyst is crucial for the success of this transformation. organic-chemistry.org

Dieckmann Condensation for Piperidinone Precursors

The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a classical and effective method for constructing piperidinone rings, which are key precursors to substituted piperidines. dtic.milucl.ac.uk This reaction is typically base-catalyzed and proceeds through the formation of an enolate, which then undergoes an intramolecular cyclization. ucl.ac.uktandfonline.com

The general approach involves the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester. dtic.mil This diester, upon treatment with a strong base like sodium ethoxide, undergoes the Dieckmann condensation to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate afford the desired 4-piperidone (B1582916). dtic.miltandfonline.com

A notable application is in the synthesis of 1-aryl-3-piperidones, where the Dieckmann condensation of a suitably substituted diester serves as a crucial ring-forming step. nih.gov However, the success of the Dieckmann condensation can be influenced by several factors, including the choice of base, reaction conditions, and the substitution pattern of the starting diester. nih.govtandfonline.com For instance, in some cases, the planar structure of an aniline-containing substrate can hinder the required flexibility for the intramolecular cyclization, leading to reaction failure. nih.gov

Starting MaterialReagents and ConditionsProductYieldReference
N,N-bis(carbomethoxyethyl)phenethylamine1. Na, Toluene, reflux; 2. HCl1-(2-Phenethyl)-4-piperidone72% tandfonline.com
Diethyl 3,3'-(phenylazanediyl)dipropanoateNaOEt, Toluene, refluxEthyl 1-phenyl-4-oxopiperidine-3-carboxylate- dtic.mil
Diethyl 3,3'-((3,5-dichlorophenyl)azanediyl)dipropanoateNaH, THFEthyl 1-(3,5-dichlorophenyl)-4-oxopiperidine-3-carboxylate- nih.gov
Hetero Diels-Alder (HDA) Reactions

The Hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocycles, including piperidine derivatives. This [4+2] cycloaddition involves a 1-azadiene (an α,β-unsaturated imine) as the diene component and a dienophile. youtube.com The reaction can provide rapid access to tetrahydropyridine (B1245486) structures, which can be subsequently reduced to the corresponding piperidines. youtube.com

Electron-withdrawing groups on the dienophile can accelerate the reaction, while electron-donating groups on the diene can also influence the reaction's regioselectivity. youtube.com For example, the reaction between an N-tosylimine and cyclopentadiene (B3395910) can proceed even at room temperature. youtube.com Furthermore, N-alkenyl iminium ions can act as effective 2-azadienes in three-component [4+2] cycloaddition reactions, leading to structurally complex piperidines. acs.org

A stereoselective synthesis of polysubstituted piperidines has been achieved through the oxidative cleavage of 2-azabicyclo[2.2.2]octene Diels-Alder adducts. nih.gov This approach allows for the introduction of multiple substituents with defined stereochemistry.

Petasis-Ferrier Rearrangement Inspired Routes

The Petasis-Ferrier rearrangement, a Lewis acid-catalyzed transformation of cyclic enol acetals, offers a unique approach to the synthesis of tetrahydropyran-4-ones. synarchive.comchem-station.com A nitrogen analog of this rearrangement has been developed for the synthesis of 2-substituted-Δ³-piperidines. acs.orgacs.org This reaction provides a pathway to functionalized piperidine precursors that can be further elaborated. While direct application to this compound is not explicitly detailed, the methodology presents a viable strategy for accessing related chiral piperidine structures.

Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of carbo- and heterocycles, including piperidines. semanticscholar.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene to form a cyclic olefin. semanticscholar.org

In the context of piperidine synthesis, RCM is typically employed on a suitably functionalized acyclic precursor containing two terminal double bonds. acs.orgbiu.ac.il For instance, the synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved using a protected D-serine as the chiral starting material to control the absolute stereochemistry, with the piperidine ring being constructed via an RCM reaction. acs.org The resulting unsaturated piperidine can then be stereoselectively hydrogenated to afford the final saturated heterocycle. acs.org

RCM has proven to be a key step in the total synthesis of numerous piperidine and pyrrolidine (B122466) natural alkaloids. researchgate.net The functional group tolerance of modern RCM catalysts allows for the synthesis of highly functionalized piperidine derivatives. semanticscholar.org

CatalystSubstrate TypeProduct TypeReference
Grubbs' CatalystDienylamidesFunctionalized Piperidines biu.ac.il
Ruthenium-based catalystsDialkenyl amines, amides, carbamatesTetrahydropyridines semanticscholar.org

Stereoselective Synthesis of this compound and Analogues

The stereocontrolled synthesis of chiral piperidines is of paramount importance for the development of new therapeutic agents. Various strategies have been developed to achieve high levels of stereoselectivity in the formation of the piperidine ring and the introduction of substituents.

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric induction, where a chiral element directs the stereochemical outcome of a reaction, is a cornerstone of stereoselective synthesis. Chiral auxiliaries are temporary, optically active groups that are incorporated into a substrate to control the stereochemistry of subsequent transformations. slideshare.net

One common approach involves the use of chiral auxiliaries derived from readily available chiral pool starting materials, such as phenylglycinol. acs.org For example, a phenylglycinol-derived δ-lactam has been used as a common precursor for the enantioselective synthesis of various piperidine alkaloids. acs.org Another strategy employs chiral N-sulfinylimines, where the sulfinyl group acts as a chiral auxiliary to direct the addition of nucleophiles with high diastereoselectivity. biu.ac.il After the desired transformation, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched product.

Diastereoselective Control in Ring Formation and Functionalization

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. This can be accomplished at various stages of the synthesis, including the ring-forming step and subsequent functionalization reactions. researchgate.netrsc.orgnih.govnih.gov

Hydrogenation of substituted pyridines or tetrahydropyridines is a common method for introducing stereocenters on the piperidine ring. The diastereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions, typically leading to the formation of the cis-isomer. rsc.org Subsequent epimerization can then be used to access the corresponding trans-diastereomer. rsc.org A light-mediated, highly diastereoselective epimerization of piperidines has also been developed, allowing for the conversion of the more accessible kinetic product to the more stable thermodynamic isomer. escholarship.org

Diastereoselective lithiation and trapping of N-Boc protected piperidines provides another route to trans-disubstituted piperidines. rsc.org Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of polysubstituted piperidin-2-ones. researchgate.net Oxidative ring-opening of substituted cyclopentenes followed by a ring-closing reductive amination with a chiral amine has been shown to produce functionalized piperidines with good diastereomeric ratios. nih.gov A boronyl radical-catalyzed (4+2) cycloaddition has also been reported for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov

MethodKey FeatureDiastereoselectivityReference
Pyridine (B92270) HydrogenationMild conditionscis-selective rsc.org
Base-mediated EpimerizationConformational controlAccess to trans-isomers rsc.org
Diastereoselective Lithiation/TrappingUse of s-BuLi/TMEDAExcellent yield for specific trans-isomer rsc.org
Photocatalytic EpimerizationLight-mediatedHigh diastereoselectivity for the thermodynamically more stable isomer escholarship.org
Michael–Mannich CascadeFour-component reactionHigh diastereoselectivity researchgate.net
Boronyl Radical-Catalyzed CycloadditionRadical (4+2) cycloadditionHigh diastereoselectivity nih.gov
Reductive Amination/Ring ExpansionChiral amine mediated cyclizationGood diastereomeric ratios nih.gov

Enantioselective Catalytic Methods

Enantioselective catalysis offers a direct and efficient route to chiral piperidines, avoiding the need for chiral auxiliaries or resolutions. A variety of catalytic systems have been developed to achieve high enantioselectivity in the formation of the piperidine ring.

One prominent strategy is the asymmetric hydrogenation of pyridine derivatives. acs.org This approach has been a long-standing challenge, but recent advancements have led to efficient methods. For instance, the use of N-iminopyridinium ylides as substrates in catalytic enantioselective hydrogenation has been shown to provide access to substituted piperidines with good enantiomeric excesses. acs.org Optimization of the catalyst's electronic properties through ligand modification is key to enhancing reactivity and selectivity. acs.org

Another powerful method involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This approach utilizes arylboronic acids and a partially reduced pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. A subsequent reduction step then affords the desired enantioenriched 3-substituted piperidines. snnu.edu.cn This three-step sequence, involving partial reduction, asymmetric carbometalation, and final reduction, provides a versatile route to a variety of chiral piperidines. snnu.edu.cn

Furthermore, chemo-enzymatic methods are gaining traction for the synthesis of stereoenriched piperidines. nih.gov Biocatalysts, known for their high enantio- and regioselectivity under mild conditions, can be employed in one-pot cascade reactions to access stereochemically complex piperidines. nih.gov While nature has yet to produce a specific biocatalyst for the asymmetric dearomatization of activated pyridines, this remains a promising area of research. nih.gov

The following table summarizes key findings in enantioselective catalytic methods for chiral piperidine synthesis:

MethodCatalyst/ReagentSubstrateProductKey Features
Asymmetric HydrogenationChiral CatalystN-Iminopyridinium YlideSubstituted PiperidineGood enantiomeric excesses, enhanced reactivity via ligand modification. acs.org
Asymmetric Reductive HeckRh-catalyst, Arylboronic AcidPhenyl pyridine-1(2H)-carboxylate3-Substituted TetrahydropyridineHigh yield and enantioselectivity, wide functional group tolerance. snnu.edu.cn
Chemo-enzymatic DearomatizationBiocatalystActivated PyridineStereoenriched PiperidineHigh enantio- and regioselectivity, mild reaction conditions. nih.gov

Kinetic Resolution Techniques for Enantioenrichment

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For piperidine derivatives, kinetic resolution by deprotonation using a chiral base has proven effective. For example, the use of n-BuLi with sparteine (B1682161) can achieve the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. nih.gov This method yields both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov The functionalizable methylene (B1212753) group at the 4-position allows for further synthetic modifications without loss of enantiopurity, providing access to a variety of 2,4-disubstituted piperidines. nih.gov

Another approach involves the catalytic kinetic resolution of disubstituted piperidines through enantioselective acylation. nih.gov This method utilizes N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids to achieve practical selectivity factors. nih.gov Interestingly, a pronounced conformational effect was observed, with a strong preference for the acylation of conformers where the α-substituent occupies the axial position. nih.gov This finding provides valuable mechanistic insights and expands the scope of secondary amine kinetic resolution. nih.gov

The table below highlights key aspects of kinetic resolution techniques for chiral piperidines:

MethodReagent/CatalystSubstrateOutcomeKey Features
Asymmetric Deprotonationn-BuLi / SparteineN-Boc-2-aryl-4-methylenepiperidineEnantioenriched starting material and 2,2-disubstituted product. nih.govHigh enantiomeric ratios, functionalizable product. nih.gov
Enantioselective AcylationNHC / Chiral Hydroxamic AcidDisubstituted PiperidineEnantioenriched piperidine. nih.govPractical selectivity factors, pronounced conformational preference for acylation. nih.gov

Influence of Steric and Electronic Factors on Stereochemical Outcome (e.g., A1,3 strain)

The stereochemical outcome of reactions to form substituted piperidines is significantly influenced by steric and electronic factors. A key concept in understanding and controlling stereoselectivity is allylic 1,3-strain (A1,3 strain). This strain arises from the steric interaction between a substituent on one end of a double bond and an allylic substituent on the other. nih.gov

In the context of piperidine synthesis, minimizing A1,3 strain is a powerful design element for creating stereochemically diverse libraries of compounds. researchgate.net For instance, A1,3 strain can guide the regioselective addition of nucleophiles to piperidine precursors. researchgate.net Furthermore, the strategic placement of N-substituents can leverage A1,3 strain to direct each stereoisomer into two distinct conformer populations, effectively doubling the structural diversity of a library. researchgate.net

When the piperidine nitrogen is part of an amide or is bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system, increasing its sp2 character and planarity. nih.gov This creates a "pseudoallylic strain" that can force a substituent at the 2-position into an axial orientation to minimize steric interactions. nih.gov This effect is a critical consideration in the design of synthetic routes and in predicting the conformational preferences of the final products.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the contributions of steric and electronic factors. mdpi.com These studies can help rationalize the observed stereoselectivity and guide the development of new catalysts and reactions. For example, in olefin polymerization catalyzed by pyridylamido-type complexes, DFT calculations have shown that the stereocontrol mechanism is distinct from that of traditional metallocene catalysts. mdpi.com

The following table summarizes the influence of steric and electronic factors:

FactorInfluence on StereochemistryExample Application
A1,3 StrainGuides regioselective nucleophilic addition and controls conformational preferences. researchgate.netDesign of diverse 2-arylpiperidine libraries. researchgate.net
Pseudoallylic StrainForces 2-substituents into an axial orientation in N-acyl or N-aryl piperidines. nih.govPredicting and controlling the conformation of piperidine products. nih.gov
Electronic Effects of SubstituentsCan influence the reactivity and selectivity of catalytic reactions. acs.orgLigand modification in asymmetric hydrogenation to improve enantioselectivity. acs.org

Emerging Synthetic Approaches

The field of piperidine synthesis is continually evolving, with new and innovative methods being developed to address the challenges of efficiency, selectivity, and sustainability.

Hydroboration/Hydrogenation Cascade Reactions

A promising emerging strategy for the synthesis of piperidines is the borane-catalyzed hydroboration/hydrogenation cascade reduction of pyridines. sci-hub.se This method is particularly effective for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis-selectivity. sci-hub.se The reaction proceeds through the initial hydroboration of the pyridine ring, followed by a hydrogenation step. sci-hub.se Mechanistic studies suggest that the pyridine substrate and the piperidine product act as bases in conjunction with the borane (B79455) catalyst to activate molecular hydrogen. sci-hub.se A key advantage of this method is its broad functional group tolerance, allowing for the synthesis of functionalized piperidines that are not accessible through traditional transition-metal-catalyzed hydrogenation reactions. sci-hub.se

Oxidative Amination of Alkenes

Oxidative amination of alkenes represents another modern approach to piperidine synthesis. nih.gov This method involves the cyclization of an amine onto an alkene, with the concomitant introduction of an oxygen-containing substituent. Gold(I) complexes have been shown to catalyze the oxidative amination of unactivated alkenes using an iodine(III) oxidizing agent. nih.gov More recently, an enantioselective version of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov This palladium-catalyzed approach was previously unknown for this type of amination and opens new avenues for the asymmetric synthesis of substituted piperidines. nih.gov

Another strategy involves the stereoselective synthesis of piperidines through the oxidative carbon-hydrogen bond functionalization of enamides. N-vinyl amides, carbamates, and sulfonamides containing a pendant π-nucleophile can react with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form piperidine structures with good to excellent efficiency and stereocontrol. rsc.org

Light-Mediated and Metal-Catalyzed Cyclizations

Light-mediated and metal-catalyzed cyclization reactions are at the forefront of synthetic innovation. These methods offer unique reactivity and the potential for novel bond formations. For instance, light-induced processes can enable the functionalization of C-H bonds at positions that are otherwise difficult to access. acs.org

Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful tool for the synthesis of pyridines, which can then be reduced to piperidines. scilit.com These reactions are often catalyzed by complexes of nickel, iron, or other transition metals. scilit.com The choice of metal and ligands plays a crucial role in controlling the regio- and chemoselectivity of the transformation. scilit.com

Furthermore, metal-catalyzed intramolecular cyclizations are a cornerstone of piperidine synthesis. nih.gov Aza-Heck cyclizations, for example, can be performed under redox-neutral conditions, making them suitable for substrates with sensitive functional groups. nih.gov Chiral ligands can be employed to induce high enantioselectivity in these reactions. nih.gov

The following table provides an overview of emerging synthetic approaches:

ApproachKey FeaturesExample Reaction
Hydroboration/Hydrogenation CascadeHigh cis-selectivity for 2,3-disubstituted pyridines, broad functional group tolerance. sci-hub.seB(C6F5)3-catalyzed reduction of pyridines. sci-hub.se
Oxidative Amination of AlkenesEnantioselective formation of piperidines with concurrent functionalization. nih.govPalladium-catalyzed intramolecular oxidative amination. nih.gov
Light-Mediated and Metal-Catalyzed CyclizationsAccess to novel bond formations and regioselectivities. acs.orgscilit.comNi-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. scilit.com

Continuous Flow Reaction Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering precise control over reaction parameters and enabling the safe use of reactive intermediates. organic-chemistry.orgmdpi.com This methodology has been successfully applied to the rapid and highly diastereoselective synthesis of α-chiral piperidines. organic-chemistry.orgacs.orgnih.gov

A notable advancement involves a two-step continuous flow protocol starting from δ-bromo N-(tert-butylsulfinyl)imine and various Grignard reagents. acs.org This method facilitates the production of a range of functionalized piperidines with high yields and excellent diastereoselectivity within minutes. organic-chemistry.orgacs.org The process begins with the generation of an N-(tert-butylsulfinyl)-bromoimine, which then reacts with a Grignard reagent in a flow reactor. The subsequent intramolecular cyclization yields the desired α-substituted piperidine.

The utility of this approach has been demonstrated in the synthesis of numerous α-chiral piperidines, including those with aryl substituents that are structurally related to this compound. acs.org For instance, the reaction of the corresponding N-(tert-butylsulfinyl)imine with aryl Grignard reagents proceeds smoothly, tolerating a variety of substituents on the phenyl ring. acs.org The precise control of temperature and residence time within the flow reactor is crucial for maximizing yield and diastereoselectivity. organic-chemistry.org

A key advantage of this continuous flow process is its scalability. High-performance scale-up can be achieved without extensive re-optimization, maintaining comparable results to small-scale reactions and demonstrating significant advantages over traditional batch processing. acs.orgnih.gov This scalability is a critical factor in pharmaceutical manufacturing. organic-chemistry.org The enantioenriched α-substituted piperidines produced can be readily deprotected and converted into chiral medicinal agents. acs.org

Table 1: Continuous Flow Synthesis of Representative α-Arylpiperidines This table presents data for the synthesis of related chiral α-arylpiperidines using a continuous flow protocol, demonstrating the methodology's applicability.

EntryAryl Grignard ReagentProductYield (%)Diastereomeric Ratio (dr)
1Phenylmagnesium bromide(2S)-2-Phenylpiperidine derivative8693:7
24-Fluorophenylmagnesium bromide(2S)-2-(4-Fluorophenyl)piperidine derivative8392:8
34-Chlorophenylmagnesium bromide(2S)-2-(4-Chlorophenyl)piperidine derivative8594:6
44-Methylphenylmagnesium bromide(2S)-2-(p-tolyl)piperidine derivative7992:8

Data synthesized from studies on related α-chiral piperidines. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, prized for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation in the synthesis of heterocyclic compounds, including piperidines, is well-documented. nih.govresearchgate.net This technique utilizes the efficient heating of polar molecules and ions through dipolar polarization and ionic conduction, leading to a rapid buildup of temperature and pressure within a sealed reaction vessel. researchgate.net

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the general principles are readily applicable. The synthesis of various piperidine derivatives, such as 2,6-diaryl-4-piperidones, has been efficiently achieved through one-pot, multi-component reactions under microwave irradiation. researchgate.net These methods often avoid the need for catalysts, are environmentally friendly, and methodologically simple. researchgate.net For instance, the condensation of an appropriate aldehyde, an amine, and a β-ketoester can be accelerated under microwave conditions to form the piperidine core.

In a hypothetical microwave-assisted synthesis of a precursor to this compound, one could envision the rapid cyclization of a suitable amino-ketone or the condensation of 4-methoxybenzaldehyde, an amine source, and a suitable three-carbon component. Microwave irradiation has been shown to facilitate such condensation and cyclization reactions, often in greener solvents like water or ethanol, leading to high yields in minutes rather than hours. mdpi.comutrgv.edu For example, the final nucleophilic substitution or condensation steps in the formation of complex piperidine-containing scaffolds have been successfully carried out using microwave heating. mdpi.comnih.gov

The key benefits of employing microwave assistance in the synthesis of chiral piperidines include speed, efficiency, and the potential for cleaner reaction profiles with fewer byproducts. researchgate.net

Table 2: Representative Microwave-Assisted Synthesis of Piperidine and Related Heterocycles This table illustrates typical conditions and outcomes for microwave-assisted syntheses of related heterocyclic structures, highlighting the general advantages of the methodology.

EntryReactantsProduct TypeReaction Time (min)Yield (%)
16/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes + ThiosemicarbazidesQuinoline thiosemicarbazones with piperidine moiety3–5>90
2Benzaldehyde, β-ketoester, Ammonium (B1175870) acetate (B1210297)2,6-Diaryl-4-piperidoneNot specifiedGood to Excellent
3Nα-Boc-dipeptidyl esters2,5-Diketopiperazine1084-99
43-Oxo-2-arylhydrazonopropanals + Acetoacetanilide2-(Arylazo)-biphenyl-4-carboxamide365-68

Data compiled from various studies on microwave-assisted synthesis of piperidine-containing and other heterocyclic compounds. mdpi.comresearchgate.netresearchgate.netnih.gov

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a common site for functionalization. This modification is often a key step in the synthesis of more complex molecules. A variety of substituents can be introduced at the nitrogen atom, including alkyl, aryl, and acyl groups, as well as more complex heterocyclic systems. These modifications can significantly influence the pharmacological and physicochemical properties of the resulting derivatives.

For instance, N-alkylation is a fundamental transformation that can be achieved through various methods, such as reductive amination or nucleophilic substitution with alkyl halides. The introduction of different alkyl groups allows for the fine-tuning of properties like lipophilicity and basicity. Similarly, N-arylation, often accomplished through transition metal-catalyzed cross-coupling reactions, provides access to a class of compounds with distinct electronic and steric properties. The acylation of the piperidine nitrogen to form amides is another common strategy, yielding derivatives with altered hydrogen bonding capabilities and metabolic stability.

Reactions Involving the Piperidine Ring Carbons

Oxidation of the piperidine ring can lead to the formation of various important intermediates. For example, oxidation at the carbon adjacent to the nitrogen can yield a cyclic imine, which can then be further functionalized. While specific examples for this compound are not extensively detailed in the provided search results, general methods for the oxidation of piperidines are well-established in organic chemistry. These methods often involve the use of reagents such as mercury(II) acetate or potassium permanganate. The resulting enamine or iminium ion intermediates are susceptible to nucleophilic attack, providing a pathway for the introduction of new substituents onto the piperidine ring.

Nucleophilic substitution reactions on the piperidine ring itself are less common due to the unactivated nature of the C-H bonds. However, derivatization of the ring can create opportunities for such reactions. For example, the introduction of a suitable leaving group on the piperidine ring would enable its displacement by a variety of nucleophiles. While direct nucleophilic substitution on the this compound core is not a primary focus in the provided literature, the principles of such reactions are fundamental to organic synthesis.

The conversion of this compound to its corresponding piperidinone analogues represents a significant synthetic strategy for creating novel compounds. nih.gov A concise and high-yielding double aza-Michael reaction has been presented as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. nih.gov These piperidones can then be further converted into analogues of biologically active molecules. nih.gov For example, chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones have been used as key intermediates in the synthesis of donepezil (B133215) analogues. nih.gov

Table 1: Synthesis of Diastereomeric 2-Substituted-4-Piperidones

Entry R Group Combined Yield (%)
1 Methyl Lower
2 Propyl Lower
3-5 Aryl Good

This table is based on data from a study on the synthesis of donepezil analogues and may not directly involve this compound but illustrates the general strategy. nih.gov

The construction of spirocyclic and annulated systems based on the piperidine scaffold has gained significant attention in drug discovery due to the introduction of three-dimensionality into molecular structures. rsc.org Spiropiperidines, in particular, are valuable scaffolds. whiterose.ac.uk A general two-step synthesis of 2-spiropiperidines has been developed, which involves the reaction of δ-amino-β-ketoesters with cyclic ketones. nih.gov This method provides access to novel scaffolds for drug discovery programs. nih.gov

Furthermore, tunable [3+2] and [4+2] annulation reactions have been developed for the synthesis of pyrrolidines and piperidines, which can be applied to create annulated heterocycles. nih.govnih.gov These divergent intermolecular coupling strategies allow for the synthesis of diverse N-heterocycles directly from olefins. nih.govnih.gov

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group of this compound offers another site for chemical modification. The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the aromatic ring. It can be cleaved to yield the corresponding phenol (B47542), which can then be further functionalized through reactions such as O-alkylation, O-acylation, or conversion to a sulfonate ester.

Electrophilic aromatic substitution reactions on the phenyl ring are also possible, with the methoxy group directing incoming electrophiles to the ortho and para positions. However, the para position is already substituted by the piperidine ring. Therefore, substitution would be expected to occur at the positions ortho to the methoxy group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. These modifications can lead to a wide range of derivatives with altered electronic properties and potential for new biological activities.

Synthesis of Polyfunctionalized Piperidine Derivatives

The synthesis of polyfunctionalized piperidine derivatives from this compound is a key strategy for accessing novel molecular architectures with potential applications in pharmaceutical and materials science. nih.govresearchgate.net These derivatization approaches allow for the introduction of various functional groups at different positions of the piperidine ring, leading to a diverse range of structures. nih.govnih.gov

One common approach involves the functionalization of the piperidine nitrogen. The secondary amine of this compound can be readily derivatized through N-alkylation or N-acylation reactions. For instance, N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones can introduce a wide array of substituents. Similarly, N-acylation with acid chlorides or anhydrides yields the corresponding amides. These modifications not only alter the steric and electronic properties of the molecule but also provide handles for further chemical transformations.

Another strategy focuses on the functionalization of the piperidine ring itself. This can be achieved through methods such as C-H activation, which allows for the direct introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been utilized to introduce functional groups at the C2, C3, and C4 positions of the piperidine core, with the regioselectivity often controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov

Furthermore, the existing methoxyphenyl group can be a site for modification. Demethylation of the methoxy group to a phenol provides a reactive handle for further derivatization through etherification or esterification, expanding the diversity of accessible compounds.

Kinetic resolution techniques have also been employed to synthesize enantioenriched functionalized piperidine fragments. nih.govacs.org For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base system allows for the isolation of highly enantioenriched 2,2-disubstituted piperidines. nih.govacs.org The methylene group at the 4-position can then be further functionalized to create a variety of 2,4-disubstituted piperidines without compromising the enantiopurity. nih.govacs.org

Multi-component reactions offer an efficient pathway to highly substituted piperidines in a single step. researchgate.netresearchgate.net These reactions, often catalyzed by transition metals, can assemble complex molecular scaffolds from simple starting materials. researchgate.net For example, a pseudo-four-component reaction involving aldehydes, 2,7-naphthalenediol, and ammonium carboxylates has been used to generate N-acylated piperidine derivatives. ajchem-a.com

The table below summarizes various strategies for the synthesis of polyfunctionalized piperidine derivatives, highlighting the versatility of this compound as a starting material.

Strategy Description Example of Functionalization Reference
N-AlkylationIntroduction of an alkyl group on the piperidine nitrogen.Reaction with alkyl halides. nsf.gov
N-AcylationIntroduction of an acyl group on the piperidine nitrogen.Reaction with acid chlorides or anhydrides. ajchem-a.com
C-H FunctionalizationDirect introduction of functional groups onto the piperidine ring.Rhodium-catalyzed C-H insertion. nih.gov
Kinetic ResolutionSeparation of enantiomers to yield enantioenriched products.Deprotonation with a chiral base. nih.govacs.org
Multi-component ReactionsOne-pot synthesis involving three or more starting materials.Pseudo-four-component reaction. researchgate.netajchem-a.com
Derivatization of the Aryl GroupModification of the 4-methoxyphenyl substituent.Demethylation followed by etherification.

These derivatization strategies underscore the importance of this compound as a versatile building block in organic synthesis, enabling the creation of a wide array of complex and functionally diverse piperidine-containing molecules.

Spectroscopic and Structural Elucidation Methodologies of 2s 2 4 Methoxyphenyl Piperidine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (2S)-2-(4-Methoxyphenyl)piperidine, providing deep insights into its stereochemistry and conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of the stereochemistry of 2-arylpiperidines. ipb.pt

¹H-NMR Spectroscopy: The proton NMR spectrum provides initial information on the chemical environment of each proton. For the piperidine (B6355638) ring, the chemical shifts and coupling constants of the protons are particularly revealing. For instance, the chemical shifts for the piperidine protons are typically observed in the range of δ 1.4-3.0 ppm. chemicalbook.com The coupling constants between adjacent protons can help to infer their relative stereochemistry (cis or trans).

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the piperidine ring carbons typically appear between δ 20-60 ppm, while the aromatic carbons of the methoxyphenyl group are found further downfield. chemicalbook.comchemicalbook.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. uvic.ca For example, a DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. uvic.ca

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. wikipedia.org Cross-peaks in a COSY spectrum connect protons that are directly coupled (typically through two or three bonds), allowing for the tracing of the spin systems within the piperidine ring and the methoxyphenyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu It is crucial for connecting different fragments of the molecule, for instance, linking the piperidine ring to the 4-methoxyphenyl (B3050149) group by observing a correlation between the proton at C2 of the piperidine ring and the carbons of the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu It is instrumental in assigning the chemical shifts of carbons that are attached to protons. sdsu.edu

A combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical and conformational analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidines

Compound Nucleus Chemical Shift (ppm)
Piperidine¹HA: 2.79, B: 2.04, C: 1.58-1.46 chemicalbook.com
¹³C47.9, 27.5, 25.4 chemicalbook.com
1-(2-Methoxyphenyl)piperazine¹³C152.4, 141.2, 121.1, 118.3, 111.2, 55.4, 50.5, 49.2 chemicalbook.com
2-(4-Methoxyphenyl)-1H-benzimidazole¹H12.76 (s, 1H), 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H), 3.85 (s, 3H) rsc.org
¹³C161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 rsc.org

This table presents a selection of NMR data for related piperidine and methoxyphenyl-containing structures to provide context for the expected chemical shifts.

The piperidine ring can exist in various conformations, with the chair conformation being the most stable. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for determining the preferred conformation of this compound in solution. researchgate.net

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the piperidine ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair conformation (with the 4-methoxyphenyl group in either an axial or equatorial position) can be determined. Generally, a large coupling constant (around 10-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

NOE Spectroscopy (NOESY or ROESY): Nuclear Overhauser Effect experiments provide information about the spatial proximity of protons. researchgate.net Correlations in a NOESY or ROESY spectrum indicate that two protons are close in space, regardless of whether they are directly bonded. This information is crucial for confirming the relative stereochemistry and for distinguishing between different conformational isomers. For example, an NOE between the proton at C2 and an axial proton at C6 would support a specific chair conformation.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with NMR data to predict the most stable conformations and to aid in the interpretation of the experimental spectra. researchgate.net

Mass Spectrometry for Molecular Characterization (e.g., HR-Mass, LC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for identifying its derivatives and metabolites. scielo.br

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₂H₁₇NO), the expected monoisotopic mass is approximately 191.1310. chemspider.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures, identifying impurities, and studying the metabolism of the compound. The fragmentation pattern observed in the mass spectrum (MS/MS) can provide valuable structural information about the molecule and its derivatives. scielo.br For piperidine alkaloids, common fragmentation pathways include the loss of substituents from the piperidine ring. scielo.br

Table 2: Mass Spectrometry Data for this compound and a Related Compound

Compound Molecular Formula Molecular Weight Monoisotopic Mass (Da)
This compoundC₁₂H₁₇NO191.27191.131014 chemspider.com
2-((4-Methoxyphenyl)methyl)piperidineC₁₃H₁₉NO205.30205.146664230 nih.gov

Vibrational Spectroscopy in Structural Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can be used to confirm its structure. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

N-H stretching of the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹). rsc.org

C-H stretching of the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹).

C=C stretching of the aromatic ring (around 1600 cm⁻¹). rsc.org

C-O stretching of the methoxy (B1213986) group (around 1250 cm⁻¹). rsc.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment. montana.edu Computational methods are often employed to calculate the theoretical vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. nih.gov

Table 3: Characteristic IR and Raman Bands for Related Functional Groups

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (amine)3300-3500FT-IR rsc.org
C-H Stretch (aromatic)3000-3100FT-IR, FT-Raman
C-H Stretch (aliphatic)2850-2960FT-IR, FT-Raman rsc.org
C=C Stretch (aromatic)1500-1600FT-IR, FT-Raman rsc.org
C-O Stretch (ether)1000-1300FT-IR rsc.org
P-O-P Asymmetric Stretch940-1250FT-IR, FT-Raman researchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. iucr.org

For a chiral molecule like this compound, X-ray crystallography can:

Confirm the connectivity of the atoms.

Determine the bond lengths, bond angles, and torsion angles. iucr.org

Establish the relative stereochemistry of the substituents on the piperidine ring.

Determine the absolute configuration (S or R) at the chiral center (C2) by using anomalous dispersion effects, often through the inclusion of a heavy atom in the crystal structure or by using specific X-ray wavelengths.

The crystal structure of a derivative, 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, revealed that the piperazine (B1678402) ring adopts a chair conformation. nih.gov Similarly, studies on other piperidine derivatives have shown the piperidine ring to adopt a chair conformation in the solid state. iucr.org

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its enantiomer and other isomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. hplc.eu Different types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can be employed. hplc.eusigmaaldrich.com The choice of the mobile phase is also critical for achieving good separation. hplc.eu

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC): These techniques are commonly used to monitor the progress of reactions and to assess the purity of the final product. TLC is a quick and simple method for qualitative analysis, while GC can provide quantitative information about the purity of the compound.

The development of robust chromatographic methods is crucial for ensuring the quality and stereochemical integrity of this compound used in further studies. nih.gov

Computational and Theoretical Investigations of 2s 2 4 Methoxyphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These calculations provide a foundational understanding of a molecule's behavior.

Ab initio and Density Functional Theory (DFT) are the two primary classes of quantum chemical methods. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. DFT methods, on the other hand, calculate the total energy of a system based on its electron density, offering a favorable balance between accuracy and computational cost.

For a molecule like (2S)-2-(4-Methoxyphenyl)piperidine, DFT studies are commonly employed. A typical approach involves using a specific functional, such as B3LYP, in conjunction with a basis set, like 6-311+G(2d,p), to solve the Kohn-Sham equations. tandfonline.com Such studies can elucidate the fundamental electronic properties and reactivity of the molecule.

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. This process is called geometry optimization. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring that can adopt different conformations (e.g., chair, boat, twist-boat) and a rotatable bond connecting the two rings, this is a critical step. researchgate.net

Computational chemists would perform a conformational search to identify various low-energy structures. Each of these structures would then be optimized to find the local energy minimum. The resulting collection of stable conformations and their relative energies constitutes the conformational landscape of the molecule. This reveals the most likely shapes the molecule will adopt and is crucial for understanding its biological activity. The piperidine ring is known to adopt various conformations depending on the substituents. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties. For instance, after geometry optimization, a frequency calculation can be performed. This yields the vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecule's structure. tandfonline.commdpi.com

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C). mdpi.com These predicted spectra are invaluable for interpreting experimental results and confirming the stereochemistry and constitution of synthesized compounds. Machine learning models are also emerging as a tool to predict spectral features like UV-Vis absorption. nih.gov

Analysis of the electronic structure provides insight into how charge is distributed within the molecule. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. This information helps in understanding the molecule's polarity and identifying sites susceptible to electrophilic or nucleophilic attack.

Another key aspect is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. tandfonline.com

From the vibrational frequency calculations, it is also possible to compute key thermodynamic properties. These include zero-point vibrational energy (ZPVE), thermal energy, entropy, and heat capacity. These calculations allow for the prediction of thermodynamic parameters such as the standard Gibbs free energy and enthalpy of formation, which are fundamental to understanding the stability and reactivity of the compound under different conditions.

Molecular Modeling and Docking Studies

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and docking studies investigate how a molecule interacts with other molecules, particularly biological macromolecules like proteins. These studies are central to drug discovery. nih.gov

For this compound, which is a scaffold found in compounds targeting receptors in the central nervous system, molecular docking would be a key application. nih.govchemimpex.com Docking simulations would predict the preferred binding orientation of the molecule within the active site of a target protein (e.g., a dopamine (B1211576) or serotonin (B10506) receptor). nih.gov The simulation generates a binding score, which estimates the binding affinity.

The results of a docking study can reveal crucial intermolecular interactions, such as:

Hydrogen bonds: For example, between the piperidine nitrogen and acidic residues in the receptor.

Hydrophobic interactions: Between the methoxyphenyl group and nonpolar pockets in the receptor.

Pi-stacking: Between the aromatic ring and residues like phenylalanine or tyrosine. nih.gov

These insights are vital for structure-activity relationship (SAR) studies and for designing new, more potent derivatives. nih.gov

Prediction of Ligand-Receptor Interaction Mechanisms (in vitro/theoretical)

There is no specific information available in the public scientific literature detailing the predicted ligand-receptor interaction mechanisms for this compound. General studies on related 2-arylpiperidine compounds suggest that potential interactions could be governed by a combination of hydrophobic interactions involving the aryl ring and hydrogen bonding or ionic interactions involving the piperidine nitrogen. For instance, computational docking studies on N-acyl-2-arylpiperidines have shown interactions with sigma receptors (σ₁R and σ₂R/TMEM97), where the compounds occupy the receptor's binding pocket in a manner analogous to parent norbenzomorphan structures. However, without specific docking studies for this compound, any description of its interaction with a particular receptor remains speculative.

Elucidation of Molecular Recognition Features and Binding Affinities (in vitro/theoretical)

Specific binding affinity data for this compound are not present in the available literature. The elucidation of molecular recognition features, which would describe the key structural components of the molecule responsible for receptor binding, is consequently not possible. For related arylpiperidine and arylpiperazine compounds, the nature and position of substituents on the aromatic ring, as well as the substitution on the piperidine nitrogen, are known to be critical determinants of binding affinity and selectivity for various receptors, including dopamine and serotonin receptor subtypes. The 4-methoxy group on the phenyl ring would be expected to influence the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors, but quantitative data to support this for the specific title compound is lacking.

Structure-Activity Relationship (SAR) Investigations at a Molecular Level

A molecular-level Structure-Activity Relationship (SAR) investigation for this compound cannot be constructed without experimental data comparing its activity to that of structurally related analogs. SAR studies on broader classes of arylpiperidines have shown that modifications to the aryl group (e.g., changing substituents or their positions) and the piperidine ring (e.g., N-alkylation, substitution at other positions) can dramatically alter biological activity and receptor selectivity. For example, studies on 4-azaindole-2-piperidine derivatives have indicated a preference for electron-rich aromatic systems for certain biological targets. The impact of the 4-methoxy group in this compound, relative to other substituents like hydrogen, halogens, or hydroxyl groups at the same position, has not been specifically documented.

Due to the absence of specific research findings for this compound in the public domain, no data tables can be generated.

Applications and Future Research Directions in Synthetic Organic Chemistry

Role as Chiral Building Blocks in Asymmetric Synthesis

The enantiopure nature of (2S)-2-(4-Methoxyphenyl)piperidine makes it an invaluable chiral synthon for asymmetric synthesis. Chiral piperidines are crucial components in the synthesis of a wide array of biologically active molecules. nih.gov The stereocenter at the C2 position, bearing a 4-methoxyphenyl (B3050149) group, provides a defined three-dimensional arrangement that can direct the stereochemical outcome of subsequent reactions.

The synthesis of enantiomerically enriched piperidines has been a significant area of research. acs.org Traditional methods often involve the resolution of racemic mixtures or the use of chiral auxiliaries. However, the direct use of chiral building blocks like this compound offers a more efficient and atom-economical approach. For instance, its derivatives can be employed in diastereoselective reactions, where the existing stereocenter influences the creation of new stereocenters with high selectivity. mdpi.comacs.org

Recent advancements in asymmetric synthesis have focused on catalytic methods to generate chiral piperidines. These include rhodium-catalyzed asymmetric reductive Heck reactions and iridium-catalyzed cyclocondensations, which provide access to enantioenriched 3-substituted and 3,4-disubstituted piperidines, respectively. acs.orgnih.gov The availability of this compound can complement these methods, serving as a starting material for the synthesis of more complex and highly substituted chiral piperidine (B6355638) derivatives.

Applications in the Synthesis of Complex Chemical Entities

The piperidine moiety is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. acs.orgajchem-a.com Consequently, this compound and its analogs serve as critical intermediates in the total synthesis of these complex molecules. chemimpex.com Its utility lies in its ability to be incorporated into larger molecular frameworks, often imparting specific biological activities.

The synthesis of highly functionalized piperidines is often achieved through multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. researchgate.nettaylorfrancis.com The this compound scaffold can be derivatized and then utilized in such reactions to generate libraries of complex compounds for drug discovery.

Furthermore, the development of stereoselective methods for the synthesis of polysubstituted piperidines is an active area of research. acs.org These methods often rely on the strategic functionalization of pre-existing piperidine rings. Starting with a chiral building block like this compound provides a significant advantage in controlling the stereochemistry of the final product.

Table 1: Examples of Complex Molecules Synthesized Using Piperidine Scaffolds

Compound ClassSynthetic StrategyKey Features of Piperidine Scaffold
AlkaloidsIntramolecular cyclization, Reductive aminationCore structural unit, Dictates stereochemistry
Pharmaceutical DrugsMulticomponent reactions, Cross-coupling reactionsEnhances biological activity, Improves pharmacokinetic properties
Bioactive Natural ProductsAsymmetric catalysis, Enzymatic resolutionProvides chiral backbone, Influences receptor binding

Development of Novel Reaction Methodologies Enabled by Piperidine Scaffolds

The unique reactivity of the piperidine ring has spurred the development of novel synthetic methodologies. The nitrogen atom and the adjacent carbon atoms of the piperidine scaffold can participate in a variety of chemical transformations, making it a versatile platform for methodological innovation.

Recent advancements include the development of site-selective C-H functionalization of piperidines. nih.gov This powerful strategy allows for the direct modification of the piperidine ring at specific positions, obviating the need for pre-functionalized starting materials. Dirhodium catalysts have been shown to effectively functionalize piperidines at the C2, C3, or C4 positions, leading to the synthesis of positional analogues of bioactive molecules. nih.gov

Furthermore, piperidine derivatives are instrumental in the development of catalytic processes. For example, piperidine itself can act as an organocatalyst in various transformations, such as Knoevenagel condensations. nih.gov Chiral piperidine derivatives, including those derived from this compound, have the potential to be developed into novel chiral organocatalysts for asymmetric reactions. The development of such catalysts is a significant goal in modern organic synthesis, aiming for more efficient and environmentally friendly chemical processes. mdpi.com

Future Perspectives in Stereocontrolled Synthesis of Piperidine Derivatives

The demand for enantiomerically pure piperidine derivatives in the pharmaceutical industry continues to drive research into more efficient and stereocontrolled synthetic methods. nih.govresearchgate.net Future efforts will likely focus on several key areas where this compound and related structures can play a pivotal role.

One promising direction is the development of catalytic enantioselective methods for the dearomatization of pyridines. acs.org This approach would provide a direct route to a wide range of chiral piperidines from readily available starting materials. The insights gained from studying the stereochemical behavior of compounds like this compound can inform the design of catalysts for these transformations.

Another area of focus is the late-stage functionalization of complex molecules containing a piperidine ring. This strategy is particularly valuable in drug discovery, as it allows for the rapid generation of analogues with diverse biological activities. The development of stereoselective C-H functionalization methods that are tolerant of various functional groups will be crucial for the success of this approach. nih.gov

Furthermore, the synthesis of piperidine derivatives with multiple stereocenters remains a significant challenge. acs.org Future research will likely involve the development of cascade reactions and organocatalytic methods that can control the stereochemistry at multiple positions simultaneously. rsc.org The use of chiral building blocks like this compound as starting points for these complex syntheses will continue to be a valuable strategy.

Theoretical Design of Piperidine-Based Chemical Probes for Receptor Studies

Piperidine-based compounds are well-known to interact with a variety of biological receptors, including opioid, dopamine (B1211576), and sigma receptors. nih.govrsc.orgnih.gov The design and synthesis of specific ligands for these receptors are crucial for understanding their function and for the development of new therapeutics. This compound, with its defined stereochemistry and aromatic substituent, serves as an excellent scaffold for the design of such chemical probes.

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used to design ligands with high affinity and selectivity for a particular receptor. rsc.orgnih.gov These theoretical studies can predict how a molecule like this compound or its derivatives will bind to a receptor's active site. This information is invaluable for guiding the synthesis of new compounds with improved properties.

The 4-methoxyphenyl group of this compound can be systematically modified to probe the steric and electronic requirements of a receptor's binding pocket. For example, altering the substituent on the phenyl ring or changing its position can provide insights into the structure-activity relationship (SAR) of a series of compounds. nih.gov This iterative process of design, synthesis, and biological evaluation is a powerful approach for the development of potent and selective receptor ligands.

The future of this field lies in the integration of computational design with advanced synthetic methodologies. This synergy will enable the rapid and efficient creation of novel piperidine-based chemical probes, accelerating our understanding of complex biological systems and facilitating the discovery of new drugs. researchgate.net

Q & A

Q. What are the standard synthetic routes for (2S)-2-(4-Methoxyphenyl)piperidine, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves multi-step routes, such as reductive amination or coupling reactions. For example:

  • Step 1: Condensation of 4-methoxyphenylacetone with a chiral amine precursor under inert atmosphere (N₂) .
  • Step 2: Stereochemical control via chiral catalysts (e.g., BINAP-Ru complexes) or resolution techniques (e.g., chiral HPLC) .
  • Characterization: Nuclear Magnetic Resonance (NMR) and enantiomeric excess (ee) analysis via circular dichroism (CD) or polarimetry .

Table 1: Common Synthetic Routes Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Reductive amination65–75≥98NaBH₄/MeOH, 0°C, 12 h
Chiral resolution40–50>99Chiral column (CHIRALPAK® IA)

Q. How is the structural integrity of this compound validated in complex matrices?

Methodological Answer:

  • Analytical Techniques:
    • LC-MS/MS: Quantifies trace impurities (e.g., des-methyl byproducts) with LOD ≤ 0.1% .
    • X-ray Crystallography: Confirms absolute configuration using single-crystal diffraction .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolytic cleavage of the methoxy group .

Q. What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles .
  • Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Spill Management: Absorb with inert material (vermiculite) and neutralize with 10% acetic acid .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Screen variables (temperature, solvent polarity, catalyst loading) via fractional factorial design .
  • Case Study: Replacing THF with 2-Me-THF increased yield by 15% due to reduced side reactions .
  • Continuous Flow Systems: Enhance reproducibility and reduce reaction time (e.g., from 12 h to 2 h) .

Q. What mechanistic insights explain the compound’s activity in serotonin receptor modulation?

Methodological Answer:

  • SAR Studies: Piperidine’s chair conformation enables optimal fit into the 5-HT₇ receptor’s hydrophobic pocket. Fluorine substitution at the 4-position enhances binding (Ki = 12 nM vs. 45 nM for non-fluorinated analogs) .
  • In Silico Modeling: Molecular dynamics simulations reveal hydrogen bonding between the methoxy group and Thr²⁹⁰ residue .
  • Functional Assays: cAMP accumulation assays in HEK293 cells confirm partial agonism (EC₅₀ = 0.8 μM) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to rule out non-selective interactions .
  • Metabolite Analysis: LC-MS identifies active metabolites (e.g., demethylated derivatives) contributing to cytotoxicity .

Table 2: Biological Activity Profile

Assay TypeResultModel SystemReference
5-HT₇ Receptor BindingKi = 12 nMHEK293 membranes
Antimicrobial (MIC)32 μg/mL (S. aureus)Nutrient agar
Cytotoxicity (IC₅₀)45 μM (HepG2)MTT assay

Q. What strategies mitigate racemization during storage or biological assays?

Methodological Answer:

  • Formulation: Lyophilize with trehalose to stabilize the chiral center .
  • Buffering: Use phosphate buffer (pH 7.4) instead of Tris to avoid base-catalyzed racemization .
  • Monitoring: Periodic CD spectroscopy during long-term stability studies .

Q. How does the methoxy group’s electronic profile influence metabolic stability?

Methodological Answer:

  • Metabolism Studies: Microsomal assays (human liver microsomes) show O-demethylation as the primary pathway (t₁/₂ = 120 min) .
  • Electron Withdrawal: Fluorine substitution at the para position reduces CYP3A4-mediated degradation by 40% .
  • Prodrug Design: Methoxy-to-acetoxy conversion enhances plasma stability (t₁/₂ increased from 2 h to 8 h) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.